2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-5-[4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide
- 2-fluoro-N-(2-methoxyphenyl)-5-[4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide
Uniqueness
2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is unique due to the presence of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O4S/c1-18-6-5-7-21(14-18)31-13-12-30(17-20(31)3)36(33,34)22-9-10-24(28)23(16-22)27(32)29-25-15-19(2)8-11-26(25)35-4/h5-11,14-16,20H,12-13,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTBVSUOULXYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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